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Compound Name: Fasicularin

Cat. No.: B1248361 Get Quote

Introduction

Fasicularin is a tricyclic marine alkaloid possessing a perhydropyrido[2,1-j]quinoline core

structure. Its unique architecture and biological activity, including cytotoxicity and DNA

damaging properties, have made it a compelling target for total synthesis.[1] This document

outlines key synthetic intermediates and methodologies for the preparation of Fasicularin,

providing researchers, scientists, and drug development professionals with a comprehensive

overview of the state-of-the-art synthetic strategies.

Key Synthetic Strategies and Intermediates
Several distinct synthetic strategies have been successfully employed to construct the

challenging tricyclic framework of Fasicularin. These approaches often feature the

stereoselective formation of key intermediates that establish the core stereochemistry of the

final product. The following sections detail these pivotal intermediates and the synthetic routes

to access them.

Strategy via Double Consecutive Epimerizations
This approach utilizes a thermodynamically driven double epimerization process to establish

the desired stereochemistry of the decahydroquinoline framework.[2][3] The synthesis

commences from a readily available, sterically well-defined α-aminonitrile.[2][3]

Key Intermediate: α-Aminonitrile 7
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The synthesis begins with the preparation of the α-aminonitrile intermediate 7. This compound

is synthesized from 2-(2-cyanoethyl)cyclohexanone (6) through a Strecker-type reaction with

cyanide in ammonia, followed by protection of the resulting amine with a carbobenzyloxy (Cbz)

group.[3]

Diagram of the Synthetic Pathway

Synthesis of α-Aminonitrile Intermediate

2-(2-cyanoethyl)cyclohexanone (6) α-aminonitrile (7)

1. KCN, NH4Cl, aq. NH3
2. CbzCl, NaHCO3
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Caption: Synthesis of the key α-aminonitrile intermediate.

Experimental Protocol: Synthesis of α-Aminonitrile 7

Materials: 2-(2-cyanoethyl)cyclohexanone (6), Potassium Cyanide (KCN), Ammonium

Chloride (NH4Cl), Ammonium Hydroxide (aq. NH3), Benzyl Chloroformate (CbzCl), Sodium

Bicarbonate (NaHCO3), Dichloromethane (CH2Cl2).

Procedure:

To a solution of 2-(2-cyanoethyl)cyclohexanone (6) in an appropriate solvent, add a

solution of KCN and NH4Cl in aqueous ammonia.

Stir the reaction mixture at room temperature until the formation of the amino nitrile is

complete (monitor by TLC).

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and dry the

combined organic layers over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure.
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Dissolve the crude amino nitrile in a suitable solvent (e.g., CH2Cl2) and add an aqueous

solution of NaHCO3.

Cool the mixture to 0 °C and add CbzCl dropwise.

Allow the reaction to warm to room temperature and stir until the protection is complete

(monitor by TLC).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography to afford α-aminonitrile 7.

Quantitative Data

Intermediate Starting Material Yield

α-aminonitrile 7
2-(2-

cyanoethyl)cyclohexanone (6)
88%[3]

Intramolecular Acylnitroso Diels-Alder Strategy
This was the first reported total synthesis of racemic Fasicularin and features an

intramolecular acylnitroso Diels-Alder reaction as the key step to construct the tricyclic core.[4]

Key Intermediates: Unsaturated Nitrile 105, Diene Alcohol 107, and Diene Ester 108

The synthesis begins with ketone 104, which is converted to the E/Z mixture of unsaturated

nitriles 105. The major E-isomer is then reduced to aldehyde 106, which is subsequently

homologated to the diene alcohol 107. Further functional group manipulation provides the

diene ester 108, the precursor for the key cycloaddition.[4]

Diagram of the Synthetic Pathway
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Diels-Alder Precursor Synthesis

Ketone (104) Unsaturated Nitrile (105)Several Steps Aldehyde (106)Reduction Diene Alcohol (107)Four Steps Diene Ester (108)Three Steps

Click to download full resolution via product page

Caption: Synthesis of the Diels-Alder precursor.

Experimental Protocol: General Outline for the Synthesis of Diene Ester 108

Synthesis of Unsaturated Nitrile (105): Typically achieved through a Horner-Wadsworth-

Emmons reaction of ketone 104 with a phosphonate reagent.

Reduction to Aldehyde (106): The nitrile group in 105 is reduced to an aldehyde, for

example, using Diisobutylaluminium hydride (DIBAL-H).

Homologation to Diene Alcohol (107): This multi-step sequence could involve Wittig-type

reactions or other carbon-carbon bond-forming reactions to introduce the diene moiety.

Conversion to Diene Ester (108): The alcohol 107 is oxidized to the corresponding carboxylic

acid, followed by esterification.

Quantitative Data

Step Product E:Z Ratio

Conversion of Ketone 104 Unsaturated Nitrile 105 13:1[4]

Gold-Catalyzed Tandem Cyclization Strategy
A recent and efficient asymmetric total synthesis of (-)-Fasicularin leverages a gold-catalyzed

tandem intramolecular alkyne hydroamination/iminium formation/intramolecular allylation.[5][6]

Key Intermediates: Homopropargylic Amine 16b and Spirocyclic Pyrrolidine 15b
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This synthesis starts from a commercially available material and proceeds through the key

homopropargylic amine intermediate 16b. A gold-catalyzed tandem reaction then constructs the

spirocyclic pyrrolidine 15b with high stereocontrol.[6]

Diagram of the Synthetic Pathway

Gold-Catalyzed Synthesis

Starting Material Homopropargylic Amine (16b)Sonogashira-type coupling Spirocyclic Pyrrolidine (15b)Au-catalyzed tandem cyclization (-)-FasicularinSeveral Steps

Click to download full resolution via product page

Caption: Gold-catalyzed approach to (-)-Fasicularin.

Experimental Protocol: General Outline for the Gold-Catalyzed Tandem Cyclization

Synthesis of Homopropargylic Amine (16b): This intermediate is prepared via an aryl radical-

mediated, copper-catalyzed Sonogashira-type cross-coupling.[6]

Gold-Catalyzed Tandem Cyclization:

Catalyst: A suitable gold catalyst (e.g., a gold(I) complex).

Solvent: A non-protic organic solvent (e.g., Dichloromethane or Toluene).

Procedure: To a solution of the homopropargylic amine 16b in the chosen solvent, the gold

catalyst is added. The reaction is typically stirred at room temperature until completion.

The reaction proceeds via an initial hydroamination of the alkyne, followed by formation of

an iminium ion, which is then trapped intramolecularly by the allylic nucleophile.

Workup and Purification: The reaction is quenched, and the product is purified by column

chromatography.

Quantitative Data
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This synthesis was achieved in nine steps from a commercially available starting material.[5][6]

Azaspirocyclization Strategy
This approach focuses on the stereoselective synthesis of an aza-spirocyclic BC-ring

precursor, followed by the construction of the A-ring.[7]

Key Intermediate: Aza-spirocyclic BC-ring Precursor

The core of this strategy is the efficient and stereoselective formation of the fused BC-ring

system as an azaspirocycle. The subsequent steps involve the elaboration of the A-ring with

the correct installation of the C2 hexyl group.[7]

Diagram of the Logical Relationship

Azaspirocyclization Approach

Acyclic Precursor Aza-spirocyclic BC-ringStereoselective Spirocyclization Tricyclic CoreA-ring formation
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Caption: Logic of the azaspirocyclization strategy.

Experimental Protocol: General Considerations for Azaspirocyclization

The specific conditions for the azaspirocyclization will depend on the chosen acyclic precursor

and the desired stereochemical outcome. Common methods for inducing such cyclizations

include transition-metal catalysis or the use of specific functional groups that promote

intramolecular reactions. The stereocontrol is often achieved through the use of chiral

auxiliaries, catalysts, or substrate control.

Conclusion
The total synthesis of Fasicularin has been achieved through a variety of elegant and efficient

strategies. The key to these syntheses lies in the strategic construction of pivotal intermediates
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that establish the complex stereochemistry of the tricyclic core. The methodologies presented

here, including double consecutive epimerizations, intramolecular Diels-Alder reactions, gold-

catalyzed tandem cyclizations, and azaspirocyclizations, provide a versatile toolbox for the

synthesis of Fasicularin and its analogs for further biological evaluation and drug

development. Researchers are encouraged to consult the primary literature for highly detailed

experimental procedures and characterization data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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